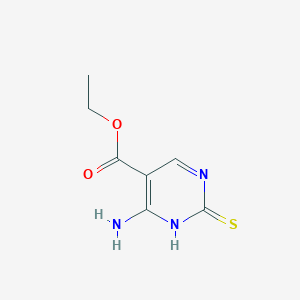

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTWKRWWQKVQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228108 | |

| Record name | Ethyl 6-amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-07-2 | |

| Record name | Ethyl 6-amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 774-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the pyrimidine core functionalized with amino, mercapto, and carboxylate groups, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its pivotal role as a building block in the development of novel therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted at positions 2, 4, and 5. The IUPAC name for this compound is ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate. The molecule exists in tautomeric forms, with the thione form being predominant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 774-07-2 | [1][2] |

| Molecular Formula | C₇H₉N₃O₂S | [1] |

| Molecular Weight | 199.23 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 261-263 °C | [2] |

| Boiling Point | 329.7±52.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO | [2] |

| pKa | 6.00±0.10 (Predicted) | [2] |

| Storage | 2-8°C, sealed in a dry environment | [2] |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a broad singlet for the amino group protons, a singlet for the proton at position 6 of the pyrimidine ring, and a broad singlet for the mercapto group proton. The chemical shifts would be influenced by the solvent used.

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with the carbon attached to the mercapto group appearing at a characteristic downfield shift), and the carbons of the ethyl group.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the ester, C=C and C=N stretching of the pyrimidine ring, and the C-S stretching of the mercapto group. The presence of a broad band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (199.23). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the pyrimidine ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through a one-pot cyclocondensation reaction. A common and efficient method involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with thiourea in the presence of a base such as sodium ethoxide.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Thiourea

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Glacial acetic acid

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be carried out with caution.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 2-cyano-3-ethoxyacrylate in absolute ethanol dropwise with continuous stirring.

-

Addition of Thiourea: Following the addition of the acrylate, add a solution of thiourea in absolute ethanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by filtration.

-

Purification: The collected solid is washed with diethyl ether to remove any unreacted starting materials. The crude product is then dissolved in water and acidified with glacial acetic acid to a pH of approximately 6-7. The precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.

Causality behind Experimental Choices:

-

Sodium Ethoxide as a Base: Sodium ethoxide acts as a strong base to deprotonate the thiourea, which then acts as a nucleophile to attack the electrophilic carbon of the ethyl 2-cyano-3-ethoxyacrylate. It also facilitates the subsequent cyclization and aromatization steps.

-

Ethanol as a Solvent: Ethanol is a suitable solvent as it can dissolve the reactants and is the conjugate acid of the ethoxide base, which helps to maintain the basic conditions required for the reaction.

-

Inert Atmosphere: The use of an inert atmosphere is crucial during the preparation of sodium ethoxide to prevent the reaction of sodium metal with atmospheric moisture and oxygen.

-

Acidification: Acidification of the reaction mixture after the initial workup is necessary to protonate the pyrimidine ring and the mercapto group, leading to the precipitation of the final product.

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance and Applications in Drug Discovery

This compound is a highly valuable building block in the synthesis of various heterocyclic compounds with a wide range of biological activities.[1] Its strategic placement of reactive functional groups allows for further chemical modifications to generate libraries of compounds for drug screening.

Precursor to Thienopyrimidine Derivatives

One of the most significant applications of this compound is in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The synthesis of thieno[2,3-d]pyrimidines from this compound typically involves alkylation of the mercapto group followed by intramolecular cyclization.

Role as a Kinase Inhibitor Scaffold

Thienopyrimidine derivatives have emerged as a promising class of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The thienopyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases and thereby inhibiting their activity.

A notable target for thienopyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration.[7][8] Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[9]

Derivatives of this compound have been utilized to synthesize potent EGFR inhibitors.[4] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.

Caption: Simplified schematic of the EGFR signaling pathway and the point of inhibition by thienopyrimidine derivatives.

The inhibition of the EGFR signaling cascade by thienopyrimidine derivatives, synthesized from this compound, highlights the therapeutic potential of this chemical scaffold in oncology.[10][11] The ability to modify the core structure allows for the fine-tuning of inhibitory activity and selectivity against different kinases, making it a valuable platform for the development of targeted cancer therapies.

Conclusion

This compound is a cornerstone molecule in the synthesis of medicinally important compounds. Its straightforward synthesis and the versatility of its functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives, particularly thienopyrimidines, as potent kinase inhibitors underscores its significance in modern drug discovery. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in the pursuit of novel and effective therapeutic agents.

References

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. Available from: [Link]

-

The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Available from: [Link]

-

Creative Diagnostics. EGF/EGFR Signaling Pathway. Available from: [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- Vanden Eynde, J. J., et al.

-

Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives via the Biginelli Reaction. ResearchGate. Available from: [Link]

-

Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. NIH. Available from: [Link]

-

Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. Available from: [Link]

-

Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Scilit. Available from: [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available from: [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available from: [Link]

-

ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Available from: [Link]

-

Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition. International Journal of Pharmaceutical Sciences. Available from: [Link]

-

Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. Available from: [Link]

-

PubChem. EGF/EGFR signaling pathway. Available from: [Link]

-

Supporting Information. Royal Society of Chemistry. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 774-07-2 [chemicalbook.com]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate

Introduction

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (CAS No. 774-07-2) is a highly functionalized heterocyclic compound of significant interest in medicinal and materials chemistry. As a versatile synthetic intermediate, its pyrimidine core is a key pharmacophore in numerous bioactive molecules, demonstrating potential anti-inflammatory, antimicrobial, and anti-cancer properties.[1] Its utility extends to agrochemical development, where it serves as a building block for novel fungicides and pesticides.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers and drug development professionals, it moves beyond a simple recitation of data, offering insights into the causality behind these properties and outlining robust, self-validating experimental protocols for their determination. Understanding these fundamental characteristics is paramount for predicting the compound's behavior in various systems, designing effective synthetic routes, formulating stable products, and ultimately, unlocking its full therapeutic or industrial potential.

Section 1: Chemical Identity and Structural Elucidation

A molecule's behavior is fundamentally dictated by its structure. This compound possesses a unique arrangement of functional groups—an amino group, a mercapto (or thione) group, and an ethyl carboxylate ester—that govern its reactivity, solubility, and intermolecular interactions.

Key Identifiers:

-

Chemical Name: this compound[1]

-

Synonym: 4-Amino-2-mercaptopyrimidine-5-carboxylic acid ethyl ester[1]

Tautomerism: The Thiol-Thione Equilibrium

A critical structural feature of 2-mercaptopyrimidines is the existence of prototropic tautomerism. The compound can exist in equilibrium between the aromatic thiol form and the non-aromatic thione form. Spectroscopic evidence and computational studies on related 2-mercaptopyrimidines strongly suggest that the thione tautomer is the predominant form in the solid state and in most solvents due to the greater stability of the amide-like C=O and C=S double bonds. This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, crystal packing, and reactivity—the thiol form is more nucleophilic at the sulfur atom, while the thione form allows for N-alkylation.

Caption: Thiol-Thione tautomerism of the title compound.

Section 2: Core Physicochemical Properties

The bulk properties of a compound provide a high-level overview of its behavior and are critical for practical handling, purification, and formulation. The data presented below are derived from experimental findings and predictive models.

| Property | Value | Significance in R&D |

| Appearance | White Solid[3] | Indicates purity. Off-white or yellow coloration may suggest oxidation or impurities. |

| Melting Point (Mp) | 261-263 °C[3] | A sharp melting range is a primary indicator of high purity. It defines the upper limit for thermal processing. |

| Boiling Point (Bp) | 329.7 ± 52.0 °C (Predicted)[3] | High boiling point reflects strong intermolecular forces (H-bonding). Not practically useful as decomposition likely occurs first. |

| Density | 1.48 ± 0.1 g/cm³ (Predicted)[3] | Useful for process calculations, including reactor volume and solvent requirements. |

| pKa | 6.00 ± 0.10 (Predicted)[3] | Governs ionization state in solution. The molecule will be predominantly neutral below pH 6 and anionic above. This is critical for solubility, membrane permeability, and designing purification strategies like acid-base extraction. |

| Solubility | Slightly soluble in DMSO[3] | Low solubility in common solvents necessitates the use of polar aprotic solvents like DMSO for analysis and reaction. This property is a key challenge in developing aqueous formulations for biological assays. |

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While a complete dataset for this specific molecule is not publicly available, we can predict the expected spectral features based on its known functional groups and data from closely related analogs.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the ethyl group (a quartet for -CH₂- around 4.0-4.3 ppm and a triplet for -CH₃ around 1.1-1.4 ppm).[5] The amino (-NH₂) protons would likely appear as a broad singlet, and the pyrimidine N-H proton (from the thione tautomer) would be a downfield singlet. The C6-H proton on the pyrimidine ring would also be a distinct singlet.

-

¹³C NMR: The spectrum will be characterized by a signal for the ester carbonyl carbon (~165-170 ppm) and the thione carbon (C=S) at a highly deshielded position (>175 ppm). Aromatic carbons of the pyrimidine ring and the carbons of the ethyl group will also be present in their expected regions.[5]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

-

N-H Stretching: The amino group and the ring N-H (thione form) will exhibit stretches in the 3100-3500 cm⁻¹ region.

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=S Stretching: The thione group will show a weaker absorption in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 199 or 200, respectively.

X-Ray Crystallography

Section 4: Experimental Protocols for Physicochemical Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental methodology. The following protocols represent standard, self-validating approaches.

Protocol: Melting Point Determination (Capillary Method)

-

Causality: This method determines the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow range, making it a reliable indicator of purity.

-

Methodology:

-

Calibration: Calibrate the melting point apparatus using certified standards with known melting points (e.g., benzophenone, caffeine).

-

Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat rapidly to ~15-20 °C below the expected melting point (261 °C).[2] Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is the range T₁-T₂.

-

Validation: Perform the measurement in triplicate. The ranges should be consistent within ±1 °C.

-

Caption: Workflow for Melting Point Determination.

Protocol: Solubility Determination (Equilibrium Shake-Flask Method)

-

Causality: This method measures the saturation concentration of a compound in a specific solvent at a given temperature. It is the gold standard for determining equilibrium solubility, which is essential for formulation and preclinical studies.

-

Methodology:

-

System Setup: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., DMSO, water, ethanol) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling & Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Validation: Run a parallel control vial to ensure temperature stability. Analyze multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Caption: Workflow for Shake-Flask Solubility Assay.

Section 5: Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Recommended Storage: The compound should be stored in a tightly sealed container in a dry environment at refrigerated temperatures, typically between 2-8°C.[3]

-

Scientific Rationale:

-

Temperature: Low temperatures slow the rate of potential degradation reactions.

-

Moisture: The ester functional group is susceptible to hydrolysis, making a dry environment essential.

-

Atmosphere: The thiol/thione group can be susceptible to oxidation over time, especially if exposed to air and light. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage of high-purity reference material.

-

Conclusion

This compound is a molecule defined by its strong intermolecular forces, evidenced by its high melting point and limited solubility. Its key structural feature, the thiol-thione tautomerism, alongside its acidic and basic centers (predicted pKa ≈ 6.0), dictates its chemical behavior and interaction with biological systems. The experimental protocols detailed herein provide a framework for obtaining reliable, high-quality data essential for any research or development program. A thorough understanding of these foundational physicochemical properties is not merely academic; it is the cornerstone of efficient synthesis, successful formulation, and the rational design of new chemical entities based on this promising scaffold.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

Zhivolkov, A. A., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4629. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(48), 34083-34103. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | 774-07-2 [chemicalbook.com]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms | MDPI [mdpi.com]

Chemical Profile & Synthetic Utility: Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

[1][2]

Executive Summary

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (CAS 774-07-2) represents a "privileged scaffold" in medicinal chemistry.[1] Its molecular weight of 199.23 g/mol is not merely a physical constant but the stoichiometric anchor for a wide array of heterocyclization reactions.[1] As a Senior Application Scientist, I present this guide to move beyond basic properties, focusing on the molecule's tautomeric behavior, synthetic optimization, and its critical role as a precursor for antifolates, kinase inhibitors, and adenosine receptor antagonists.[1]

Part 1: Molecular Identity & Physicochemical Profile[2][3]

The precise characterization of this compound is the first step in any compliant workflow.[1] The molecular weight provided here is calculated based on standard atomic weights and is essential for accurate molarity calculations in high-throughput screening (HTS) library preparation.

Table 1: Core Chemical Specifications

| Parameter | Specification | Technical Note |

| Molecular Weight | 199.23 g/mol | Used for bulk stoichiometry.[1] |

| Monoisotopic Mass | 199.0415 g/mol | Critical for HRMS identification (M+H⁺ = 200.049).[1] |

| Molecular Formula | C₇H₉N₃O₂S | Nitrogen-rich scaffold facilitating H-bond interactions.[1] |

| CAS Number | 774-07-2 | Verified identifier for regulatory documentation.[1] |

| Appearance | Light yellow crystalline solid | Color intensity may vary with trace oxidation (disulfide formation).[1] |

| Melting Point | 258–260 °C | Sharp MP indicates high purity; broad range suggests solvent occlusion.[1] |

| Solubility | DMSO, DMF (High); Water (Low) | Solubility is pH-dependent due to the acidic thiol/thione proton.[1] |

Tautomeric Dynamics: The Thione-Thiol Equilibrium

Understanding the tautomerism of 2-mercaptopyrimidines is non-negotiable for experimental design.[1] In the solid state and in polar solvents (DMSO, EtOH), the compound predominantly exists in the thione (2-thioxo) form (Structure A), stabilized by intermolecular hydrogen bonding.[1] However, under basic conditions or during S-alkylation reactions, the thiol (mercapto) form (Structure B)[1] becomes the reactive species.

-

Implication: When calculating equivalents for alkylation, assume the proton is on the Nitrogen (N1 or N3) in the ground state, but removable from the Sulfur in the transition state.[1]

Part 2: Strategic Synthesis & Protocol

The most robust route to this compound involves the condensation of ethyl ethoxymethylenecyanoacetate with thiourea .[1] This route is preferred over the Biginelli variation due to higher regioselectivity and yield.[1]

Mechanistic Pathway[4]

-

Activation: Base deprotonates thiourea.[1]

-

Michael Addition: Nucleophilic attack of thiourea on the

-carbon of the ethoxymethylene component.[1] -

Cyclization: Intramolecular nucleophilic attack of the second thiourea nitrogen onto the nitrile carbon (or ester, depending on conditions, but nitrile is faster here).[1]

-

Aromatization: Loss of ethanol/water to form the pyrimidine core.[1]

Figure 1: Step-wise synthetic flow from acyclic precursors to the pyrimidine core.[1]

Validated Experimental Protocol

Objective: Synthesis of 10 mmol batch (approx. 2.0 g).[1][2]

-

Reagent Setup:

-

Dissolve Sodium ethoxide (12 mmol) in absolute ethanol (20 mL). Note: Freshly prepared NaOEt is superior to commercial stock.[1]

-

Add Thiourea (11 mmol, 1.1 eq) to the solution.

-

Add Ethyl ethoxymethylenecyanoacetate (10 mmol) dropwise over 10 minutes.

-

-

Reaction:

-

Workup (Critical for Purity):

-

Isolation:

Part 3: Structural Elucidation & Quality Control[2]

To validate the molecular weight and identity, the following analytical signatures must be confirmed.

Proton NMR (DMSO-d₆, 400 MHz)

-

1.25 ppm (t, 3H): Methyl protons of the ethyl ester (

- 4.20 ppm (q, 2H): Methylene protons of the ethyl ester (-CH₂-).[1]

- 7.50–8.00 ppm (br s, 2H): Amino group (-NH₂).[1] Note: These protons are exchangeable with D₂O.[1]

- 8.60 ppm (s, 1H): Pyrimidine C6-H proton.[1] This singlet is diagnostic for the formation of the ring.[1]

- 12.00+ ppm (br s, 1H): Thiol/Thione proton (-SH / -NH).[1] Often very broad or invisible depending on water content/exchange rate.[1]

Mass Spectrometry (ESI+)[2]

-

Target Ion: [M+H]⁺

-

Expected m/z: 200.05

-

Troubleshooting: If you see a peak at m/z 397, you have formed the disulfide dimer (oxidation product).[1] Add DTT or perform the reaction under inert atmosphere to prevent this.

Part 4: Applications in Drug Discovery[1][2]

This molecule is a "hub" intermediate.[1] The 2-mercapto and 4-amino positions are orthogonal handles for diversification.[1]

Desulfurization (Scaffold Simplification)

Treatment with Raney Nickel removes the sulfur at C2, yielding ethyl 4-aminopyrimidine-5-carboxylate.[1] This is used when the sulfur is merely a directing group for cyclization and not required in the final pharmacophore.[1]

S-Alkylation (Kinase Inhibitor Synthesis)

Reaction with alkyl halides (e.g., MeI, Benzyl bromide) in the presence of mild base (K₂CO₃) yields 2-alkylthio derivatives .[1] These are common motifs in EGFR and CDK inhibitors.[1]

Fused Ring Systems (Antifolates)

The vicinal amino and ester groups allow for condensation with guanidine or formamide to generate pyrimido[4,5-d]pyrimidines , which are bioisosteres of pteridines (folic acid core).[1]

Figure 2: Divergent synthetic utility of the core scaffold.

References

-

PubChem. (n.d.).[1][2] this compound (Compound).[3][1][4] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

-

ChemSynthesis. (n.d.).[1] Ethyl 4-amino-2-sulfanyl-5-pyrimidinecarboxylate Synthesis and Properties. Retrieved January 31, 2026, from [Link][1]

-

Stanoeva, E., et al. (2025).[1][4] Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.[1] ResearchGate.[1][5] Retrieved January 31, 2026, from [Link]

An In-depth Technical Guide to the Melting Point of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, a crucial physical property for its characterization and application in research and development. Beyond a simple numerical value, this document delves into the scientific principles governing its melting behavior, standardized methods for its accurate determination, and the factors that can influence this critical parameter.

Introduction: The Significance of this compound

This compound (CAS No. 774-07-2) is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its pyrimidine core is a key structural motif in numerous biologically active molecules. This compound serves as a valuable intermediate in the synthesis of a wide array of derivatives with potential therapeutic applications, including but not limited to, antimicrobial and anticancer agents.[1]

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For a compound like this compound, an accurate melting point is a primary indicator of its purity. Any deviation from the established value can signify the presence of impurities, which can have profound implications for its use in sensitive applications such as drug synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 261-263 °C | [2] |

| Molecular Formula | C₇H₉N₃O₂S | [1] |

| Molecular Weight | 199.23 g/mol | [1] |

| CAS Number | 774-07-2 | [1][3] |

| Appearance | White Solid | [2] |

| Solubility | DMSO (Slightly) | [2] |

Synthesis and Purification: Ensuring Material Integrity for Accurate Measurement

A common and effective approach involves the cyclocondensation of a three-carbon component with a thiourea derivative. One such plausible route is the reaction of ethyl ethoxymethylenecyanoacetate with thiourea in the presence of a base like sodium ethoxide.

Caption: A plausible synthetic workflow for this compound.

General Synthetic Protocol (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in absolute ethanol.

-

Base Addition: To this solution, add a freshly prepared solution of sodium ethoxide in ethanol.

-

Addition of the Three-Carbon Component: Slowly add ethyl ethoxymethylenecyanoacetate to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried.

Purification by Recrystallization

To obtain a highly pure sample suitable for accurate melting point determination, recrystallization is essential.[4]

Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice for pyrimidine derivatives.

-

Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot ethanol required to achieve complete dissolution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be subsequently cooled in an ice bath.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the crystals thoroughly in a vacuum oven to remove any residual solvent.

Accurate Melting Point Determination: A Step-by-Step Guide

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.

Caption: Workflow for accurate melting point determination.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating Rate: Initially, heat the sample rapidly to a temperature about 20°C below the expected melting point of 261°C.

-

Precise Determination: Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Melting Range Observation: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the onset of melting). Continue heating slowly and record the temperature at which the entire solid has transformed into a clear liquid (the completion of melting). The recorded melting point should be expressed as a range. For a pure compound, this range is typically narrow (0.5-1°C).

Analytical Characterization: Confirming Identity and Purity

Beyond the melting point, a comprehensive characterization of this compound is essential to confirm its chemical identity and purity. The following spectroscopic techniques are indispensable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A spectrum for the compound is available and can be used for comparison.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amino group) | 3400-3200 | Stretching vibrations |

| C-H (Aromatic/Alkyl) | 3100-2850 | Stretching vibrations |

| C=O (Ester) | ~1700 | Stretching vibration |

| C=N, C=C (Pyrimidine ring) | 1650-1550 | Stretching vibrations |

| C-O (Ester) | 1300-1000 | Stretching vibration |

| C=S (Thione) | ~1200 | Stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the amino protons, the pyrimidine ring proton, and the ethyl ester protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The chemical shifts of the amino and thiol protons can be broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (including the carbon attached to the sulfur), and the carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M]⁺ for this compound would be at m/z 199.

Factors Influencing the Melting Point

Several factors can affect the observed melting point of this compound:

-

Purity: This is the most critical factor. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

-

Crystalline Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, a different melting point.

-

Rate of Heating: A rapid heating rate can lead to an artificially elevated and broad melting point range due to a lag in heat transfer to the sample.

-

Sample Packing: Inconsistent or loose packing of the sample in the capillary tube can result in poor heat transfer and an inaccurate measurement.

-

Tautomerism: The 2-mercaptopyrimidine moiety can exist in tautomeric equilibrium with its 2-thiopyrimidine form. The predominant tautomer in the solid state will dictate the crystal packing and, therefore, the melting point.

Conclusion

The melting point of this compound is a fundamental physical constant that is indispensable for its identification and purity assessment. A sharp melting range around 261-263°C is indicative of a high-purity sample. This technical guide has provided a comprehensive framework for understanding, synthesizing, purifying, and accurately measuring the melting point of this important synthetic intermediate. Adherence to the detailed protocols for synthesis, purification, and melting point determination will ensure the reliability and reproducibility of experimental results in research and drug development endeavors.

References

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 31, 2026, from [Link]

-

RSC Publishing. (2023, April 14). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved January 31, 2026, from [Link]

-

Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2025, August 9). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. Retrieved January 31, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-2-mercaptopyrimidine-5-carbonitrile. Retrieved January 31, 2026, from [Link]

-

Journal of Chemical Research. (2025, January 5). Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2025, August 7). (PDF) Green Synthesis of Pyrimidine Derivative. Retrieved January 31, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

-

PubChemLite. (n.d.). Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (C8H11N3O2). Retrieved January 31, 2026, from [Link]

-

Bentham Science. (2010, June 30). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Retrieved January 31, 2026, from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. Retrieved January 31, 2026, from [Link]

-

SpectraBase. (n.d.). 4-AMINO-2-MERCAPTO-5-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER - Optional[FTIR] - Spectrum. Retrieved January 31, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate: Key Intermediates and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocycle

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is a pivotal heterocyclic compound, serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including the reactive mercapto and amino groups, alongside the ethyl carboxylate moiety, make it an invaluable building block in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of the synthetic pathway to this important molecule, with a focus on the key intermediates and the underlying reaction mechanisms. Understanding these core principles is essential for optimizing reaction conditions and adapting the synthesis for various applications.

The Primary Synthetic Route: A Base-Catalyzed Cyclocondensation

The most prevalent and efficient method for the synthesis of this compound involves a one-pot, three-component reaction between ethyl cyanoacetate, thiourea, and a source of formaldehyde, typically in the presence of a base catalyst. This reaction is a variation of the well-established Biginelli reaction.

Core Reactants and Their Roles:

-

Ethyl Cyanoacetate: This molecule provides the C5 and C6 atoms of the pyrimidine ring, as well as the ethyl carboxylate group at the 5-position. The active methylene group (CH₂) flanked by the cyano and ester groups is highly acidic and readily undergoes condensation reactions.

-

Thiourea: This reactant furnishes the N1, C2, and N3 atoms of the pyrimidine ring, along with the sulfur atom at the 2-position.

-

Base Catalyst: A base, such as sodium ethoxide, potassium carbonate, or a tertiary amine like piperidine, is crucial for deprotonating the active methylene group of ethyl cyanoacetate, thereby initiating the reaction cascade.

Unraveling the Reaction Mechanism: A Stepwise Journey

The synthesis of this compound proceeds through a series of key intermediates. While the reaction is often performed in a single pot, understanding the discrete steps is vital for troubleshooting and optimization.

Step 1: Formation of the Knoevenagel Condensation Adduct (Intermediate A)

The reaction is initiated by the base-catalyzed Knoevenagel condensation. The base abstracts a proton from the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (if present) or another molecule of ethyl cyanoacetate in a self-condensation. In the synthesis of the title compound where a C4 substituent is not introduced from an aldehyde, the reaction proceeds via a different pathway.

Revised Plausible Pathway:

A more likely pathway for the formation of the title compound involves the initial reaction between ethyl cyanoacetate and thiourea.

Step 1 (Revised): Nucleophilic Addition of Thiourea to Ethyl Cyanoacetate

The reaction likely commences with the nucleophilic attack of one of the amino groups of thiourea on the carbonyl carbon of the ethyl carboxylate group of ethyl cyanoacetate. This is followed by the elimination of ethanol to form a thioureido-acrylate intermediate.

Step 2: Intramolecular Cyclization (Intermediate B)

The second key step is an intramolecular cyclization. The other amino group of the thiourea moiety attacks the cyano group, leading to the formation of a six-membered dihydropyrimidine ring. This intermediate is a crucial, albeit often transient, species in the reaction sequence.

Step 3: Tautomerization and Aromatization

The dihydropyrimidine intermediate (Intermediate B) then undergoes tautomerization to achieve a more stable aromatic pyrimidine ring system. This step is often facilitated by the reaction conditions and results in the formation of the final product, this compound.

Caption: Synthetic pathway of this compound.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl Cyanoacetate | 113.12 | 11.3 g | 0.1 |

| Thiourea | 76.12 | 7.6 g | 0.1 |

| Sodium Ethoxide | 68.05 | 6.8 g | 0.1 |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Acetic Acid | 60.05 | As needed | - |

| Distilled Water | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add ethyl cyanoacetate followed by thiourea.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Carefully neutralize the reaction mixture with glacial acetic acid. The product will precipitate out of the solution.

-

Isolation: Filter the precipitate and wash with cold distilled water and then with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60-70°C.

Expected Yield and Characterization:

-

Yield: 70-80%

-

Appearance: White to off-white solid

-

Melting Point: 261-263°C[2]

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz) δ: 1.25 (t, 3H, CH₃), 4.15 (q, 2H, CH₂), 7.5-8.5 (br s, 2H, NH₂), 8.0 (s, 1H, C6-H), 12.0 (br s, 1H, SH).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ: 14.5 (CH₃), 59.5 (CH₂), 95.0 (C5), 155.0 (C6), 162.0 (C4), 168.0 (C=O), 175.0 (C2).

-

IR (KBr, cm⁻¹): 3400-3200 (NH₂, SH stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580 (NH bending).

-

Mass Spectrometry (EI): m/z 199 (M⁺).

-

Conclusion: A Foundation for Innovation

The synthesis of this compound via the base-catalyzed condensation of ethyl cyanoacetate and thiourea is a robust and efficient method. A thorough understanding of the key intermediates and the reaction mechanism is paramount for researchers seeking to optimize this synthesis or to develop novel derivatives. The provided experimental protocol serves as a reliable starting point for the laboratory-scale production of this valuable heterocyclic building block, paving the way for further innovation in drug discovery and materials science.

References

-

Vanden Eynde, J. J.; Hecq, N.; Kataeva, O.; Kappe, C. O. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC2003 , (xv), 22-28. Available from: [Link]

- El-Emam, A. A.; Al-Deeb, O. A.; Al-Omar, M. A.; Lehmann, J. (2004).

Sources

A Technical Guide to the Theoretical Investigation of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate: A DFT-Based Approach

Executive Summary

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to the versatile reactivity of its pyrimidine scaffold.[1] Understanding its electronic structure, reactivity, and spectroscopic properties is paramount for guiding the synthesis of novel derivatives with enhanced biological activity or material characteristics. This technical guide provides a comprehensive framework for the theoretical investigation of this molecule using Density Functional Theory (DFT), a powerful quantum chemical method. We will detail the rationale behind the selection of computational methods, present a step-by-step workflow for the calculations, and interpret the resulting data, including optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP). This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.

Introduction: The 'Why' of Computational Scrutiny

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active compounds, including antiviral and anticancer agents.[2][3] this compound combines this privileged scaffold with key functional groups—an amino group, a mercapto group, and an ethyl carboxylate ester—that serve as handles for further chemical modification. The presence of the mercapto group also introduces the possibility of thione-thiol tautomerism, which can significantly influence the molecule's reactivity and interaction with biological targets.

Before embarking on extensive, resource-intensive laboratory synthesis and testing, a robust theoretical analysis provides invaluable predictive insights. By modeling the molecule at the quantum level, we can:

-

Confirm Structural Integrity: Validate the most stable three-dimensional structure and predict its geometric parameters (bond lengths and angles).

-

Predict Reactivity: Identify the most likely sites for electrophilic and nucleophilic attack, guiding reaction planning.[4]

-

Understand Electronic Behavior: Analyze the distribution of electrons, which is crucial for predicting intermolecular interactions, such as drug-receptor binding.[5]

-

Interpret Spectroscopic Data: Correlate theoretical vibrational and electronic spectra with experimental results to unambiguously confirm the synthesized structure.[6]

This guide employs Density Functional Theory (DFT) as its computational engine. DFT offers an exceptional balance of accuracy and computational cost, making it the industry standard for studying medium-sized organic molecules like the one .[7][8]

The Computational Workflow: A Self-Validating System

Our approach is grounded in a logical, multi-step process where each step builds upon the last. The choice of methodology is critical for ensuring the reliability of the results.

2.1 Rationale for Method Selection

-

Theory Level (DFT): We utilize DFT for its proven efficacy in handling electron correlation effects at a fraction of the cost of traditional ab initio methods.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It has a long track record of providing reliable geometric, vibrational, and electronic properties for a wide range of organic systems.[6][9]

-

Basis Set (6-311++G(d,p)): A triple-zeta basis set like 6-311G is employed to provide sufficient flexibility for describing the valence electrons. We augment this with:

-

++ diffuse functions on all atoms to accurately model lone pairs and regions of space far from the nuclei, which is critical for anions and weak interactions.

-

(d,p) polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for non-spherical electron distribution, essential for describing chemical bonds accurately.[6]

-

2.2 Step-by-Step Computational Protocol

The entire computational process can be visualized as a sequential workflow.

Caption: Optimized structure of this compound.

The planarity of the pyrimidine ring is a key feature. The bond lengths and angles obtained from the calculation provide a quantitative description of this geometry.

Table 1: Selected Theoretical Geometric Parameters

| Parameter | Bond | Length (Å) | Parameter | Angle | Degrees (°) |

|---|---|---|---|---|---|

| Bond Length | C2-S7 | 1.78 | Bond Angle | N1-C2-N3 | 116.5 |

| C4-N8 | 1.35 | C4-C5-C9 | 121.0 | ||

| C5-C9 | 1.48 | C2-S7-H | 98.5 | ||

| C9=O10 | 1.22 | S7-C2-N1 | 122.0 | ||

| C-N (ring avg.) | 1.37 | H-N8-H | 118.0 |

Note: These are representative values based on typical DFT calculations for similar structures.

The C2-S7 bond length is indicative of a single bond, supporting the thiol (-SH) tautomer over the thione (C=S) form in the gas phase. The C4-N8 bond length is shorter than a typical C-N single bond, suggesting some degree of delocalization of the amino group's lone pair into the pyrimidine ring.

3.2 Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [5]The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a smaller gap implies higher reactivity. [6]

Caption: Conceptual depiction of HOMO-LUMO orbitals and energy gap.

Table 2: Calculated FMO Properties

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 | Moderate electron-donating ability |

| ELUMO | -1.50 | Good electron-accepting ability |

| ΔE (Energy Gap) | 4.75 | High kinetic stability, moderate reactivity |

Note: Representative values.

The HOMO is expected to be localized primarily on the electron-rich sulfur atom and the pyrimidine ring, making these the most probable sites for electrophilic attack. The LUMO is likely distributed over the electron-deficient pyrimidine ring and the ester's carbonyl group, indicating these as potential sites for nucleophilic attack. The relatively large energy gap suggests the molecule is kinetically stable.

3.3 Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density around a molecule, providing a powerful visual guide to its reactive sites. [4]It visualizes regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would reveal:

-

Most Negative Regions (Nucleophilic Sites): Concentrated around the carbonyl oxygen (O10), the ring nitrogen atoms (N1, N3), and the sulfur atom (S7), due to their lone pairs of electrons. These are the primary sites of interaction for protons and other electrophiles.

-

Most Positive Regions (Electrophilic Sites): Located around the hydrogen atoms of the amino group (N8-H) and the thiol group (S7-H). These sites are susceptible to attack by nucleophiles.

3.4 Mulliken Atomic Charges

This analysis provides a quantitative measure of the partial charge on each atom, complementing the qualitative picture from the MEP map.

Table 3: Calculated Mulliken Charges on Key Atoms

| Atom | Numbering | Charge (a.u.) |

|---|---|---|

| N1 | N1 | -0.65 |

| C2 | C2 | +0.40 |

| S7 | S7 | -0.25 |

| C4 | C4 | +0.35 |

| N8 | N8 | -0.70 |

| C9 | C9 | +0.55 |

| O10 | O10 | -0.50 |

Note: Representative values showing expected charge distribution.

The data clearly shows a high negative charge on the ring nitrogens, the amino nitrogen, and the carbonyl oxygen, confirming them as nucleophilic centers. Conversely, the carbon atoms attached to these electronegative atoms (C2, C4, C9) carry a significant positive charge, marking them as electrophilic centers.

Experimental Protocol for Validation

Theoretical calculations provide a powerful hypothesis. The following protocols outline the necessary steps to synthesize the compound and validate the computational predictions experimentally.

4.1 Synthesis Protocol (General)

A common route to this class of compounds involves the condensation reaction of ethyl cyanoacetate, thiourea, and an appropriate electrophile, followed by cyclization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of ethyl 3-amino-2-cyano-3-(methylthio)acrylate and a suitable amine in ethanol.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash with cold ethanol to remove any unreacted starting materials. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure this compound.

4.2 Spectroscopic Characterization Protocol

-

FT-IR Spectroscopy:

-

Prepare a sample by mixing a small amount of the purified solid with KBr powder and pressing it into a pellet.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Compare the experimental vibrational frequencies (e.g., N-H stretch ~3400 cm⁻¹, C=O stretch ~1680 cm⁻¹, C=N stretch ~1600 cm⁻¹) with the scaled theoretical frequencies from the DFT calculation.

-

-

NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the experimental chemical shifts with theoretically predicted values to confirm the molecular structure and atom connectivity.

-

-

UV-Vis Spectroscopy:

-

Dissolve the sample in a suitable solvent (e.g., ethanol or acetonitrile) to prepare a dilute solution.

-

Record the absorption spectrum.

-

The experimental λmax should correlate with the electronic transition predicted by the HOMO-LUMO energy gap. Time-Dependent DFT (TD-DFT) calculations can be used for a more direct comparison. [10][11]

-

Conclusion

The theoretical investigation of this compound via DFT provides a profound understanding of its structural, electronic, and reactive properties. The analysis of the optimized geometry, FMOs, MEP, and Mulliken charges collectively creates a detailed roadmap for predicting the molecule's behavior. This in-silico approach allows researchers to make informed decisions, design more effective synthetic strategies, and predict the potential for biological interactions, thereby significantly accelerating the discovery and development of new therapeutics and materials. The protocols provided herein offer a validated framework for integrating high-level computational chemistry with practical laboratory work.

References

-

Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. (2024). Chem Biodivers. Retrieved February 10, 2026, from [Link]

-

Synthesis, characterization, antioxidant properties and DFT calculation of some new pyrimidine derivatives. (2021). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). PMC. Retrieved February 10, 2026, from [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC. Retrieved February 10, 2026, from [Link]

-

Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2022). MDPI. Retrieved February 10, 2026, from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PMC. Retrieved February 10, 2026, from [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC. Retrieved February 10, 2026, from [Link]

-

Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives via the Biginelli Reaction. (2014). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2024). PMC. Retrieved February 10, 2026, from [Link]

-

Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. (2022). PMC. Retrieved February 10, 2026, from [Link]

-

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. (1984). PMC. Retrieved February 10, 2026, from [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PMC. Retrieved February 10, 2026, from [Link]

-

Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. Retrieved February 10, 2026, from [Link]

-

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (C8H11N3O2). (n.d.). PubChemLite. Retrieved February 10, 2026, from [Link]

-

Molecular Analysis of Glu-Ureido Template via DFT. (2024). Sciforum. Retrieved February 10, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 11. jchemrev.com [jchemrev.com]

Methodological & Application

Application Notes & Protocols for the Development of Novel Materials from Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate

Introduction: The Versatility of a Pyrimidine Building Block

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is a highly functionalized heterocyclic compound that serves as a cornerstone for innovation in materials science and drug discovery.[1] Its pyrimidine core is a privileged scaffold, forming the basis of nucleobases in DNA and RNA, which imparts significant potential for biological activity.[2] The molecule's true synthetic power, however, lies in its trifecta of reactive sites: a nucleophilic thiol group, a primary amine, and an ethyl ester. This unique arrangement allows for selective, stepwise modifications, enabling the rational design of complex architectures with tailored properties.

This guide moves beyond simple synthesis, delving into the causality behind experimental design to empower researchers. We will explore protocols for transforming this versatile precursor into distinct classes of materials, from electronically active thioether derivatives to self-assembled coordination polymers and bioactive scaffolds. Each protocol is designed as a self-validating system, with integrated characterization steps to ensure experimental integrity.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is critical for predictable and successful synthesis.

| Property | Value | Source |

| Synonyms | 4-Amino-2-mercaptopyrimidine-5-carboxylic acid ethyl ester | [1] |

| CAS Number | 774-07-2 | [1][3] |

| Molecular Formula | C₇H₉N₃O₂S | [1][3] |

| Molecular Weight | 199.23 g/mol | [1][3] |

| Melting Point | 261 °C | [3] |

| Boiling Point | 330 °C | [3] |

| Appearance | Off-white to yellow powder | |

| Storage | Store at 0-8°C | [1] |

Application Note I: Synthesis of Novel Thioether Derivatives for Optoelectronic Applications

Scientific Rationale:

The mercapto (-SH) group is the most nucleophilic site on the molecule, making it the ideal starting point for targeted modifications. S-alkylation allows for the introduction of various functional groups, particularly those with conjugated π-systems (e.g., aromatic, heteroaromatic rings). This strategy is fundamental for tuning the material's electronic properties. By extending the π-conjugation through the sulfur bridge, we can modulate the HOMO/LUMO energy levels, influencing the material's absorption/emission spectra and redox behavior. This makes the resulting thioether derivatives prime candidates for organic semiconductors, fluorescent probes, or components in advanced diagnostic tools.[1]

Experimental Workflow for S-Alkylation

Caption: Workflow for synthesis and characterization of thioether derivatives.

Detailed Protocol: General S-Alkylation

This protocol provides a robust framework for the S-alkylation of this compound.

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, 4-nitrobenzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, TLC plates

-

-

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material completely.

-

Add anhydrous potassium carbonate (2.0 eq). The suspension will turn a more intense yellow as the thiolate anion is formed. Stir vigorously for 30 minutes at room temperature.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Dissolve the alkyl halide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 15 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

-

Causality Check: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction.

-

Upon completion, pour the reaction mixture into a beaker of cold water. A precipitate of the crude product should form.

-

Collect the solid by vacuum filtration and wash thoroughly with water. Alternatively, if no solid forms, perform a liquid-liquid extraction with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by either recrystallization (e.g., from ethanol) or silica gel column chromatography.

-

-

Characterization:

-

Structural: Confirm the identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the -SH proton signal and the appearance of new signals corresponding to the added alkyl group in the NMR spectrum are key indicators of success.

-

Functional: Analyze the optoelectronic properties using UV-Vis and Photoluminescence (PL) spectroscopy to determine absorption and emission maxima. Use Cyclic Voltammetry (CV) to probe the HOMO/LUMO energy levels and electrochemical stability.

-

Application Note II: Engineering Metal-Organic Materials via Coordination Chemistry

Scientific Rationale:

The pyrimidine scaffold is rich in coordination sites. The two nitrogen atoms of the pyrimidine ring and the exocyclic sulfur atom of the mercapto group act as excellent Lewis bases, readily coordinating with a variety of metal ions. This property allows the molecule to function as a multidentate ligand for the construction of coordination polymers or Metal-Organic Frameworks (MOFs). By carefully selecting the metal ion (which dictates coordination geometry) and reaction conditions (e.g., temperature, solvent), we can guide the self-assembly of these components into highly ordered, crystalline structures with porous architectures. These materials are highly sought after for applications in gas storage, heterogeneous catalysis, and chemical sensing.

Self-Assembly of a Coordination Polymer

Caption: Conceptual diagram of solvothermal self-assembly.

Detailed Protocol: Solvothermal Synthesis of a Zinc-Based Coordination Polymer

-

Reagents & Materials:

-

This compound (Ligand) (1.0 eq)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

-

Procedure:

-

In a small glass vial, dissolve the ligand (e.g., 0.05 mmol, 9.96 mg) in 4 mL of DMF.

-